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Compound of Interest

Compound Name: Methyl 2,3-dihydroxybenzoate

Cat. No.: B1585551 Get Quote

Methyl 2,3-dihydroxybenzoate, a methyl ester derivative of 2,3-dihydroxybenzoic acid (o-

pyrocatechuic acid), is a multifaceted organic compound that holds significant interest for

researchers in medicinal chemistry, natural product synthesis, and materials science. As a

member of the dihydroxybenzoate family, its structure is characterized by a catechol moiety—a

known potent metal-chelating group—and a methyl ester, which provides a handle for further

chemical modification while modulating the molecule's physicochemical properties.[1][2] This

guide offers a comprehensive exploration of its chemical properties, synthesis, and biological

relevance, providing a critical resource for scientists engaged in drug discovery and

development. We will delve into its structural and spectroscopic characteristics, reactivity

profile, and established protocols, grounding the discussion in the fundamental principles that

govern its behavior.

Core Chemical Identity and Physical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its

effective application in research and development. Methyl 2,3-dihydroxybenzoate is identified

by a unique set of chemical descriptors and exhibits distinct physical characteristics.

Chemical Structure and Identifiers
The molecule consists of a benzene ring substituted with two hydroxyl groups at positions 2

and 3, and a methyl carboxylate group at position 1. This arrangement, particularly the adjacent

hydroxyl groups, is pivotal to its chemical reactivity and biological activity.
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Caption: Chemical Structure of Methyl 2,3-dihydroxybenzoate.

The compound is unambiguously identified by the following descriptors, which are essential for

database searches and regulatory documentation.

Identifier Value Source

IUPAC Name methyl 2,3-dihydroxybenzoate [3]

CAS Number 2411-83-8 [4]

Molecular Formula C₈H₈O₄ [5]

SMILES
COC(=O)C1=C(C(=CC=C1)O)

O
[3]

InChIKey
DOAJWTSNTNAEIY-

UHFFFAOYSA-N
[3]

Physical and Chemical Properties
These properties are critical for determining appropriate solvents, reaction conditions, and

storage protocols.

Property Value Source

Molecular Weight 168.15 g/mol [5]

Appearance
White to gray or red

powder/crystal

Melting Point 81 °C (approx. 78-82 °C)

Purity
Typically >95-98%

(Commercial)
[6]

Storage
Store at 10°C - 25°C in a well-

closed container

Synthesis and Derivatization Pathways
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The most direct and common method for preparing methyl 2,3-dihydroxybenzoate is through

the acid-catalyzed esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid. This

reaction, a classic Fischer esterification, is favored for its simplicity and use of readily available

reagents.

Primary Synthesis: Fischer Esterification
The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack

from methanol. The reaction is driven to completion by using an excess of methanol, which

also serves as the solvent, and by removing the water formed during the reaction.

2,3-Dihydroxybenzoic Acid
+ Excess Methanol

Add Catalyst
(e.g., conc. H₂SO₄)

Heat to Reflux
(Monitor by TLC)

Initiates esterification

Reaction Work-up
(Neutralization, Extraction)

Reaction complete

Purification
(Crystallization or Chromatography)
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Caption: Workflow for the synthesis of Methyl 2,3-dihydroxybenzoate.

The parent acid, 2,3-dihydroxybenzoic acid, can be synthesized via the Kolbe-Schmidt

reaction, which involves the carboxylation of catechol under high temperature and pressure.[7]

This makes the entire synthetic route accessible from common industrial starting materials.

Spectroscopic and Analytical Characterization
Confirming the identity and purity of methyl 2,3-dihydroxybenzoate requires a suite of

analytical techniques. The expected spectroscopic data, based on its functional groups and

structure, are summarized below.
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Technique Expected Observations

¹H NMR

- Methyl Protons (O-CH₃): A sharp singlet

around 3.9 ppm.[8]- Aromatic Protons (Ar-H):

Three distinct signals in the aromatic region

(approx. 6.8-7.5 ppm), exhibiting coupling

patterns consistent with a 1,2,3-trisubstituted

benzene ring.- Hydroxyl Protons (Ar-OH): Two

broad singlets, which may be exchangeable with

D₂O. Their chemical shifts can vary significantly

depending on solvent and concentration.

¹³C NMR

- Ester Carbonyl (C=O): A signal in the range of

165-170 ppm.- Methyl Carbon (O-CH₃): A signal

around 52 ppm.- Aromatic Carbons (Ar-C): Six

signals, with the two carbons bearing hydroxyl

groups (C2, C3) shifted downfield (approx. 145-

150 ppm) and the carbon attached to the ester

(C1) appearing around 115-120 ppm.

FT-IR (cm⁻¹)

- O-H Stretch (phenolic): A broad band in the

region of 3300-3500 cm⁻¹.- C-H Stretch

(aromatic & aliphatic): Signals just above and

below 3000 cm⁻¹.- C=O Stretch (ester): A

strong, sharp absorption band around 1670-

1700 cm⁻¹.- C=C Stretch (aromatic): Peaks in

the 1450-1600 cm⁻¹ region.

Mass Spec. (MS)

- Molecular Ion (M⁺): A peak at m/z = 168.15,

corresponding to the molecular weight of the

compound.[4][5]

Chemical Reactivity and Biological Significance
The chemical behavior and biological activity of methyl 2,3-dihydroxybenzoate are dominated

by its two key functional groups: the catechol ring and the methyl ester.

Reactivity Profile
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Catechol Moiety: The adjacent hydroxyl groups make the aromatic ring electron-rich and

susceptible to electrophilic substitution. This moiety is also prone to oxidation, especially

under basic conditions, which can lead to the formation of quinone-type structures. Critically,

the catechol group is an excellent bidentate ligand for metal ions, making it a powerful iron

chelator, a property inherited from its parent acid.[1][7]

Methyl Ester Group: The ester is susceptible to hydrolysis back to the parent carboxylic acid

under either acidic or basic conditions. This reaction can be intentional for prodrug strategies

or an unwanted degradation pathway. The ester can also undergo transesterification with

other alcohols.

Biological Activity and Applications in Drug
Development
Methyl 2,3-dihydroxybenzoate is not merely a synthetic intermediate; it exhibits a range of

biological activities that are of significant interest to drug development professionals.

Enzyme Inhibition: It has been identified as an inhibitor of the epidermal growth factor (EGF)

receptor, which is a key target in oncology. The methyl group is thought to play a role in

blocking the receptor from binding to its ligand.

Antimicrobial Properties: The compound has demonstrated antifungal activity.[9] This is

consistent with the known antimicrobial properties of other phenolic compounds and

hydroxybenzoic acids, which can disrupt microbial cell membranes and metabolic pathways.

[1][10]

Anti-leukemic and Anti-inflammatory Activity: Studies have indicated that it can inhibit the

growth of leukemic cells in mice. Its parent acid, 2,3-dihydroxybenzoic acid, is an antioxidant

and iron chelator, which contributes to anti-inflammatory effects.[10]

Metabolic Role: 2,3-dihydroxybenzoic acid is a known human metabolite of aspirin,

highlighting the relevance of this structural class in human biochemistry.[1] Methyl 2,3-
dihydroxybenzoate itself is considered a metabolite of hydroxybenzoic acid.

Pharmaceutical Intermediate: As a functionalized building block, it serves as a starting

material for more complex active pharmaceutical ingredients (APIs).[11] The strategic
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placement of its functional groups allows for regioselective modifications to build molecular

complexity.

Key Experimental Protocols
To facilitate its practical use in the laboratory, this section provides established, step-by-step

methodologies for the synthesis and characterization of methyl 2,3-dihydroxybenzoate.

Protocol: Synthesis via Fischer Esterification
This protocol describes a standard laboratory-scale synthesis. Causality: The use of excess

methanol shifts the reaction equilibrium towards the product side, maximizing yield. Sulfuric

acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more

electrophilic and susceptible to nucleophilic attack by methanol.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g.,

10-20 mL per gram of acid).

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid

(approx. 2-5 mol%) to the solution.

Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the

reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by

careful addition of a saturated sodium bicarbonate solution until effervescence ceases (pH

~7-8).

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1585551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a

mixture of ethyl acetate/hexane) to yield pure methyl 2,3-dihydroxybenzoate.

Protocol: Analytical Characterization Workflow
This self-validating workflow ensures the unambiguous identification and purity assessment of

the synthesized compound.

Synthesis & Purification

Analytical Validation

Synthesized Product

Sample Preparation
(Dissolve in appropriate solvent, e.g., CDCl₃)

¹H and ¹³C NMR Spectroscopy

Confirms C-H framework

FT-IR Spectroscopy

Identifies functional groups

Mass Spectrometry

Determines molecular weight

Purity Assessment
(e.g., HPLC or GC-MS)

Identity consistent? Identity consistent? Identity consistent?

Structure & Purity Confirmed
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Caption: A self-validating workflow for analytical characterization.

Safety and Handling
According to aggregated GHS data, methyl 2,3-dihydroxybenzoate should be handled with

appropriate care. It is classified as causing skin irritation (H315) and serious eye irritation

(H319).[3] Some reports also indicate it may be harmful if swallowed (H302).[3] Standard

laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn when handling this chemical.

Conclusion
Methyl 2,3-dihydroxybenzoate is a valuable chemical entity whose properties are defined by

the interplay between its catechol and methyl ester functionalities. Its straightforward synthesis,

well-defined spectroscopic signature, and diverse biological activities—ranging from enzyme

inhibition to antimicrobial effects—make it a compound of high interest for drug discovery and

as a versatile intermediate in organic synthesis. The protocols and data presented in this guide

provide a robust framework for researchers to confidently synthesize, characterize, and deploy

this compound in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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